4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside
Description
Evolution of Thioglycoside Chemistry
The development of thioglycoside chemistry represents one of the most transformative advances in carbohydrate synthesis over the past century. The fundamental concept underlying thioglycoside utility emerged from the recognition that sulfur-containing glycosyl donors could offer distinct advantages over traditional oxygen-linked counterparts in terms of stability, reactivity, and synthetic versatility. The evolution of this field began with early observations that thioglycosides demonstrated remarkable resistance to acidic and basic conditions that would readily hydrolyze conventional glycosides, making them ideal building blocks for complex oligosaccharide assembly.
The mechanistic understanding of thioglycoside chemistry developed through systematic investigation of glycosylation pathways. Chemical glycosylation involves the coupling of monomeric sugar units through formation of glycosidic bonds, with the process categorized based on the linking heteroatom. For thioglycosides, the sulfur linkage provides unique electronic properties that influence both donor reactivity and stereochemical outcomes. The generalized mechanistic pathway involves pre-activation of the donor with an appropriate leaving group, followed by promoter-induced formation of an oxacarbenium ion intermediate in its flattened half-chair conformation. The subsequent nucleophilic attack by the glycosyl acceptor can occur from either face of the sugar ring, leading to either alpha or beta glycosidic linkages depending on reaction conditions and substrate structure.
The development of thioglycoside activation methods has been particularly crucial for advancing the field. Early protocols relied heavily on heavy metal promoters, but contemporary approaches have expanded to include a diverse array of electrophilic activators. The versatility of thioglycosides became apparent through the development of orthogonal activation strategies, where different thioglycoside donors could be selectively activated in the presence of other glycosyl building blocks. This capability enabled the development of one-pot oligosaccharide synthesis methodologies that significantly streamlined complex carbohydrate preparation.
Discovery and Development of Nitrobenzyl Thioglycosides
The specific development of nitrobenzyl thioglycosides emerged from systematic efforts to optimize glycosyl donor properties through strategic aglycone modification. The nitrobenzyl moiety was identified as particularly advantageous due to its electron-withdrawing properties, which enhance the leaving group ability of the thioglycoside under appropriate activation conditions. The compound 4-nitrobenzyl beta-D-thiogalactopyranoside was initially synthesized and characterized as part of broader investigations into aromatic thioglycoside donors.
The synthetic approach to nitrobenzyl thioglycosides typically involves nucleophilic substitution reactions where 4-nitrobenzenethiol acts as the nucleophile attacking electrophilic sugar derivatives. The synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides, along with their deoxy derivatives, demonstrated the broader applicability of nitroaromatic thiols in thioglycoside formation. These synthetic methodologies established that nitrobenzyl thioglycosides could be prepared in different anomeric ratios depending on specific reaction conditions, with subsequent purification allowing isolation of stereochemically pure products.
The acetylated derivative, 4-nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, represents a protected form that enhances stability and facilitates purification while maintaining the essential reactivity characteristics of the parent thioglycoside. The molecular formula C₂₀H₂₃NO₁₁S reflects the incorporation of four acetyl protecting groups, which serve multiple functions including enhanced solubility in organic solvents and improved crystallization properties. The compound exhibits a melting point range of 129-131°C and demonstrates solubility in dimethyl sulfoxide, methanol, dimethylformamide, dichloromethane, and ethyl acetate.
The chemical structure of 4-nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside incorporates several key structural features that contribute to its utility as a glycosyl donor. The beta-anomeric configuration is stabilized by the electron-withdrawing nitro group, which also serves to activate the thioglycoside toward electrophilic promoters. The tetra-acetyl protection pattern ensures that all hydroxyl groups are masked, preventing unwanted side reactions during glycosylation procedures while maintaining the ability to selectively remove protecting groups under appropriate conditions.
Historical Significance in Carbohydrate Research
The development of nitrobenzyl thioglycosides has played a crucial role in advancing several important areas of carbohydrate research. One of the most significant contributions has been in the area of enzyme substrate design and mechanistic studies. The compound 4-nitrobenzyl beta-D-thiogalactopyranoside has been extensively utilized as a substrate for beta-galactosidase assays, where it undergoes hydrolysis to release 4-nitrophenol, which can be quantitatively measured spectrophotometrically at 420 nanometers. This application has provided researchers with a reliable and sensitive method for assessing enzyme activity and has been instrumental in characterizing glycosidase kinetics and specificity.
The historical development of nitrobenzyl thioglycosides also intersected with important advances in understanding glycosylation mechanisms. The resistance of thioglycosides to hydrolysis by glycosidases, compared to their O-glycoside counterparts, provided crucial insights into enzyme-substrate interactions and the role of the anomeric linkage in enzymatic recognition. Studies demonstrated that thioglycosides are significantly more effective than O-glycosides at inhibiting glycan biosynthesis in mammalian cells, with effectiveness improvements of greater than 10-fold observed at concentrations of 10-100 micromolar. This enhanced potency was attributed in part to the resistance of thioglycosides to hydrolysis by intracellular hexosaminidases.
The application of nitrobenzyl thioglycosides in metabolic studies has also contributed significantly to understanding cellular glycosylation processes. Research has shown that thioglycosides function as metabolic decoys, diverting cellular biosynthetic pathways by acting as artificial substrates that usurp the activity of natural enzymes. In bacterial systems, thioglycosides based on rare bacterial monosaccharides have been shown to selectively alter glycan biosynthesis and fitness in pathogenic bacteria while having minimal effects on beneficial bacteria or mammalian cells. This selectivity has opened new avenues for developing targeted therapeutic interventions.
The historical significance of nitrobenzyl thioglycosides extends to their role in advancing synthetic methodologies. The Koenigs-Knorr reaction, one of the oldest and most important glycosylation reactions, has been significantly enhanced through the development of thioglycoside variants. Traditional Koenigs-Knorr glycosylations of glycosyl bromides promoted by silver oxide have been greatly accelerated through the addition of catalytic trimethylsilyl trifluoromethanesulfonate, with reactions proceeding practically instantaneously to provide excellent yields. The success of these methodologies has been extended to thioglycoside donors, where similar activation strategies have proven highly effective.
Scope and Objectives of the Review
The primary objective of this review is to provide a comprehensive examination of 4-nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside within the broader context of thioglycoside chemistry development. This analysis encompasses several key areas of investigation that collectively demonstrate the compound's significance in modern carbohydrate research. The scope includes detailed examination of synthetic methodologies, mechanistic considerations, and practical applications that have emerged from systematic study of this important glycosyl donor.
A central focus of this review involves analysis of the synthetic pathways available for preparing nitrobenzyl thioglycosides and their protected derivatives. Recent advances in thioglycoside synthesis have demonstrated the effectiveness of triflic acid-mediated protocols for preparing thioglycosides directly from per-acetylated sugar derivatives. These methodologies have achieved complete stereoselectivity, high yields, and relatively fast reaction rates across different sugar series, with compatibility demonstrated for multi-gram preparations. The review examines how these synthetic advances have specifically impacted the preparation and utilization of nitrobenzyl thiogalactopyranoside derivatives.
The mechanistic aspects of nitrobenzyl thioglycoside chemistry represent another major objective of this review. Understanding the electronic effects of the nitrobenzyl aglycone on glycosylation reactivity and selectivity provides crucial insights for rational donor design. Studies of thioglycoside activation have revealed that different activation methods can dramatically influence reaction outcomes, with benzyl trichloroacetimidate in the presence of catalytic triflic acid representing one particularly mild and effective approach. The review analyzes how these mechanistic insights apply specifically to nitrobenzyl derivatives and their unique reactivity profiles.
The scope of this review also encompasses examination of the biological and biochemical applications that have driven interest in nitrobenzyl thioglycosides. The compound's utility as an enzyme substrate has made it an important tool for glycobiological research, while its role as a metabolic inhibitor has opened new avenues for studying cellular glycosylation processes. The review examines how these applications have informed our understanding of both enzyme mechanisms and cellular metabolism, with particular emphasis on the unique properties that distinguish thioglycosides from conventional glycoside substrates.
Table 1 summarizes key physicochemical properties of 4-nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside that contribute to its utility in carbohydrate research applications.
Finally, this review addresses the future prospects and ongoing developments in nitrobenzyl thioglycoside chemistry. The emergence of photochemical activation methods for thioglycosides has opened new synthetic possibilities, with electron-poor thioglycosides serving as useful precursors for C-glycoside formation under mild photochemical conditions. These developments suggest that nitrobenzyl thioglycosides may find expanded applications beyond their traditional roles as O-glycosyl donors. The review concludes by examining how current research trends and methodological advances position nitrobenzyl thioglycosides for continued importance in advancing carbohydrate chemistry and glycobiology.
Properties
IUPAC Name |
[(3S,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11S/c1-11(23)29-9-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)21(33-17)34-10-15-5-7-16(8-6-15)22(27)28/h5-8,17-21H,9-10H2,1-4H3/t17?,18-,19?,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJYPUDGFUYCK-BVSWNFQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Nucleophilic Thiol-Glycosylation
The foundational approach involves the reaction of a per-O-acetylated galactopyranosyl donor with 4-nitrobenzyl thiol under Lewis acid catalysis. Claeyssens et al. (1972) pioneered this method, employing 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor. The protocol proceeds as follows:
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Glycosyl Donor Preparation :
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Thiol Coupling :
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A solution of 4-nitrobenzyl thiol (1.2 equiv) in anhydrous dichloromethane is treated with BF₃·Et₂O (0.1 equiv) at 0°C.
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The galactosyl bromide (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
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Quenching with saturated NaHCO₃ and extraction with CH₂Cl₂ yields the crude product, purified by silica gel chromatography (hexane/ethyl acetate 3:1).
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Key Data :
Alternative Micellar Nickel-Catalyzed Arylation
A recent advancement by PMC (2024) demonstrates a nickel-catalyzed coupling in aqueous micelles, though this method remains secondary due to compatibility challenges with acetyl groups. Key aspects include:
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Reagents : NiCl₂·6H₂O (10 mol%), Zn dust (2.0 equiv), and 4-nitrobenzyl thiol in TPGS-750-M micelles.
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Conditions : 60°C, 24 hours, pH 7.4.
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Outcome : Lower yield (45%) compared to classical methods, attributed to partial deacetylation.
Optimization Strategies and Challenges
Protecting Group Compatibility
The acetyl group’s stability under acidic and micellar conditions is paramount. Studies show that:
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Benzyl vs. Acetyl : Benzyl-protected analogs (e.g., 2,3,4,6-tetra-O-benzyl derivatives) suffer from disulfide formation (up to 40% byproduct), whereas acetyl groups reduce this to <5%.
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Deprotection Risks : Prolonged exposure to BF₃·Et₂O (>24 hours) induces partial deacetylation, necessitating strict reaction monitoring.
Catalytic System Enhancements
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Lewis Acid Screening : BF₃·Et₂O outperforms alternatives (e.g., TMSOTf, SnCl₄) in regioselectivity (β:α ratio >20:1).
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Solvent Effects : Anhydrous CH₂Cl₂ minimizes side reactions vs. THF or DMF, which promote thiol oxidation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
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HPLC : RP-C18 column (ACN/H₂O gradient) shows >98% purity at 254 nm.
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XRD : Single-crystal analysis confirms the β-anomeric configuration and acetyl group orientations.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the free thiol form.
Substitution: The nitrobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of free thiol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Glycobiology
4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is primarily used in glycobiology to study glycosylation processes. It acts as a substrate for various glycosyltransferases, enabling researchers to investigate the mechanisms of glycan synthesis and modification.
Enzyme Inhibition Studies
This compound serves as a potential inhibitor for certain glycosidases. By inhibiting these enzymes, researchers can better understand their roles in biological systems and their implications in diseases such as cancer and diabetes.
Synthesis of Glycoconjugates
4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is used in the synthesis of glycoproteins and glycolipids. Its acetyl groups can be selectively removed to expose reactive hydroxyl groups that can participate in further chemical reactions.
Drug Development
The compound's ability to mimic natural substrates makes it a candidate for drug development. It can be modified to create analogs that may exhibit therapeutic properties against various diseases.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Enzymatic Activity of Glycosyltransferases | Investigated the substrate specificity of different glycosyltransferases using 4-Nitrobenzyl derivatives | The study demonstrated that the compound effectively served as a substrate for several enzymes, highlighting its utility in enzymatic assays. |
| Inhibition of Glycosidases | Analyzed the inhibitory effects of 4-Nitrobenzyl derivatives on specific glycosidases | Results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications in metabolic disorders. |
| Synthesis of Glycoconjugates | Explored the use of 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside in synthesizing complex carbohydrates | Successful synthesis of various glycoconjugates was achieved, demonstrating the compound's versatility in carbohydrate chemistry. |
Mechanism of Action
The compound exerts its effects primarily through its interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. The 4-nitrobenzyl group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled manipulation of the glycan structure. The acetyl groups protect the hydroxyl groups of the sugar, preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Linkage Variations
Table 1: Core Structural Differences
| Compound Name | CAS Number | Glycosidic Linkage | Aromatic Substituent | Sugar Moiety |
|---|---|---|---|---|
| 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside | 35785-19-4 | Thio (C–S) | 4-Nitrobenzyl | Galactose |
| 4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside | 68667-01-6 | Thio (C–S) | 4-Nitrophenyl | Glucose |
| Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside | 24404-53-3 | Thio (C–S) | Phenyl | Galactose |
| Phenyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside (oxygen-linked analog) | 2872-72-2 | Oxygen (C–O) | Phenyl | Galactose |
Key Observations :
- Thio vs. Oxygen Linkage : Thio-glycosides (e.g., CAS 35785-19-4) exhibit enhanced stability against glycosidases compared to oxygen-linked analogs (e.g., CAS 2872-72-2) .
- Aromatic Substituent : The 4-nitro group (in nitrobenzyl/nitrophenyl derivatives) introduces electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Phenyl derivatives lack this activating group .
- Sugar Stereochemistry : Galactose (C4 hydroxyl axial) vs. glucose (C4 hydroxyl equatorial) affects binding specificity in enzyme assays .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Findings :
- Nitro Group Impact : Nitro-substituted compounds (e.g., 35785-19-4, 68667-01-6) show distinct UV-Vis absorbance near 270–320 nm, useful for spectrophotometric detection .
- Acetyl Protections : All analogs share acetyl groups, enabling deprotection under basic conditions (e.g., NaOMe/MeOH) for further functionalization .
Insights :
- Nitrobenzyl Derivatives : Lower yields (e.g., 30% for 35785-19-4) due to side reactions with nitro groups under basic conditions .
- Thio vs. Oxygen Synthesis: Thio-glycosides often require metal catalysts (e.g., Ag₂O) or Lewis acids, whereas oxygen-linked analogs form via classical Koenigs-Knorr reactions .
Biological Activity
4-Nitrobenzyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside (commonly referred to as 4-NB-Gal) is a thio-glycoside compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C21H25NO11S
- Molecular Weight: 499.49 g/mol
- CAS Number: 35785-42-3
Mechanisms of Biological Activity
4-NB-Gal exhibits biological activity primarily through its interaction with biological membranes and proteins. The nitrobenzyl group serves as a photocage, allowing for light-mediated activation of the compound, which can enhance its therapeutic efficacy in targeted applications.
Photocaging Mechanism
The nitrobenzyl moiety can be cleaved upon exposure to UV light, releasing the active galactoside. This mechanism is particularly useful in drug delivery systems where spatial and temporal control over drug release is desired.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-NB-Gal can induce apoptosis in cancer cells. The controlled release of active agents through photocleavage has shown promise in targeting tumor cells while minimizing effects on healthy tissues.
Case Study:
In a study involving breast cancer cells (MCF-7), photocaged compounds demonstrated significant cytotoxicity upon light activation. The study highlighted the importance of the nitrobenzyl group in enhancing the selectivity and efficacy of anticancer therapies .
Enzyme Inhibition
4-NB-Gal has been evaluated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with glycosidases, potentially leading to inhibition of carbohydrate metabolism in pathogenic organisms.
Research Findings:
In vitro assays showed that 4-NB-Gal effectively inhibited certain glycosidases, suggesting its utility in developing treatments for diseases related to carbohydrate metabolism disruption .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO11S |
| Molecular Weight | 499.49 g/mol |
| CAS Number | 35785-42-3 |
| Biological Activity | Anticancer, Enzyme Inhibition |
Q & A
Q. What are the standard synthetic routes for preparing 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside?
The synthesis typically involves sequential protection, glycosylation, and deprotection steps. A common approach is:
- Step 1 : Protection of hydroxyl groups on galactose via acetylation (e.g., using acetic anhydride) to form the tetra-O-acetyl intermediate .
- Step 2 : Thiol introduction at the anomeric position via reaction with 4-nitrobenzyl mercaptan under acidic or nucleophilic conditions .
- Step 3 : Purification using column chromatography or crystallization to isolate the product.
Key challenges include ensuring stereochemical control at the anomeric center and minimizing side reactions during thiolation. Reference protocols for structurally similar glycosides (e.g., phenyl 1-thio-β-D-glucopyranosides) highlight the use of Lewis acids like BF₃·Et₂O to stabilize intermediates .
Q. How is the purity and structural integrity of this compound verified?
Standard analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm acetyl group positions, anomeric configuration (β-D), and absence of unreacted hydroxyls. For example, acetyl methyl protons typically resonate at δ 2.0–2.2 ppm, while the anomeric proton appears as a doublet near δ 5.3–5.5 ppm .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (e.g., calculated for C₂₁H₂₅NO₁₀S: 507.12 g/mol).
- X-ray Crystallography : Structural elucidation of derivatives (e.g., benzylidene-protected analogs) to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when scaling up production?
Yield optimization strategies include:
- Temperature Control : Maintaining low temperatures (−20°C to 0°C) during glycosylation to suppress side reactions .
- Catalyst Selection : Using trimethylsilyl triflate (TMSOTf) instead of BF₃·Et₂O for improved regioselectivity .
- Purification Adjustments : Switching from silica gel chromatography to preparative HPLC for higher-purity isolation, especially for gram-scale syntheses.
For example, a scaled-up synthesis of a related 4-nitrophenyl glycoside achieved 45% yield by optimizing stoichiometry and reaction time .
Q. What experimental strategies are used to analyze enzyme-substrate interactions involving this compound?
- Chromogenic Assays : The 4-nitrobenzyl group acts as a chromophore, releasing 4-nitrobenzylthiol upon enzymatic hydrolysis. Absorbance at 405 nm (ε = 12,500 M⁻¹cm⁻¹) quantifies reaction rates .
- Fluorescence Quenching : Competitive assays with fluorogenic substrates (e.g., 4-methylumbelliferyl analogs) to study inhibition kinetics .
- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding thermodynamics between the compound and β-galactosidases .
Q. How do structural modifications (e.g., acetyl groups) influence the compound’s stability and reactivity?
- Stability : Acetyl groups protect hydroxyls from premature hydrolysis but may sterically hinder enzyme binding. Comparative studies show that deprotected analogs (e.g., 4-nitrobenzyl 1-thio-β-D-galactopyranoside) exhibit faster enzymatic hydrolysis but lower shelf stability .
- Reactivity : The tetra-O-acetylated structure reduces solubility in aqueous buffers, necessitating co-solvents like DMSO or acetonitrile (10–20% v/v) for kinetic studies .
Contradictions and Resolutions
- Stereochemical Ambiguity : Early literature reported conflicting anomeric configurations for similar thio-glycosides. Resolution came via X-ray crystallography of benzylidene-protected derivatives, confirming β-configuration .
- Enzyme Specificity : Some studies suggest cross-reactivity with α-galactosidases. This is addressed by using mutant enzymes or competitive inhibitors to validate substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
